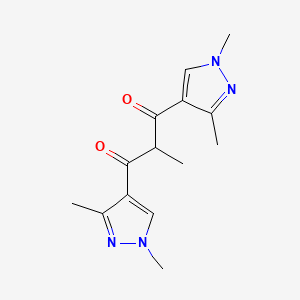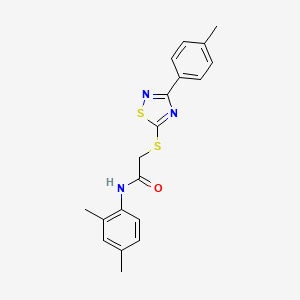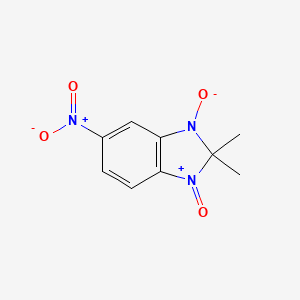
1,3-bis(1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-bis(1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropane-1,3-dione, commonly known as DMPD, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. DMPD is a diketone compound that contains two pyrazole rings and a methylpropane chain. It has a molecular formula of C17H24N4O2 and a molecular weight of 316.4 g/mol.
作用機序
The mechanism of action of DMPD is not fully understood. However, it is believed that DMPD acts as a chelating agent and forms stable complexes with metal ions. This property makes it useful in various chemical reactions and as a ligand in coordination chemistry.
Biochemical and Physiological Effects:
DMPD has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and has a low level of toxicity in animal studies. It is also not mutagenic or carcinogenic.
実験室実験の利点と制限
DMPD has several advantages for use in lab experiments. It is a stable and easy-to-handle compound that is readily available. It is also relatively inexpensive compared to other reagents and compounds used in organic synthesis. However, DMPD has some limitations, such as its limited solubility in some solvents and its sensitivity to moisture and air.
将来の方向性
There are several future directions for research on DMPD. One area of research is the development of new synthetic methods for DMPD and its derivatives. Another area of research is the investigation of its potential use as a catalyst in various chemical reactions. Additionally, the development of new applications for DMPD in the field of coordination chemistry and organic synthesis is an area of interest. Finally, the investigation of the biochemical and physiological effects of DMPD is an area that requires further research.
合成法
The synthesis of DMPD involves the condensation of 1,3-dimethyl-1H-pyrazol-4-amine with 2,4-pentanedione in the presence of a base catalyst. The reaction yields DMPD as a yellow crystalline solid with a high purity level.
科学的研究の応用
DMPD has been extensively studied for its potential use in various scientific research applications. One of the main applications of DMPD is in the field of organic synthesis, where it is used as a reagent for the synthesis of various organic compounds. It has also been used as a ligand in coordination chemistry and as a catalyst in various chemical reactions.
特性
IUPAC Name |
1,3-bis(1,3-dimethylpyrazol-4-yl)-2-methylpropane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-8(13(19)11-6-17(4)15-9(11)2)14(20)12-7-18(5)16-10(12)3/h6-8H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHCSIOCPKWVKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)C(C)C(=O)C2=CN(N=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![({[(1-Ethynylcyclohexyl)amino]carbonyl}amino)(4-methylphenyl)dioxo-lambda~6~-sulfane](/img/structure/B2818027.png)

![ethyl 4-{4-[4-(1H-imidazol-1-yl)benzoyl]-1H-1,2,3-triazol-1-yl}benzenecarboxylate](/img/structure/B2818030.png)
![5-chloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2818032.png)

![2-Phenyl-1-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]butan-1-one](/img/structure/B2818034.png)

![1-{[2-(4-methylphenoxy)-1,3-thiazol-5-yl]methyl}-1H-indole](/img/structure/B2818037.png)
![6-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2818039.png)


![2-cyclohexyl-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2818047.png)
